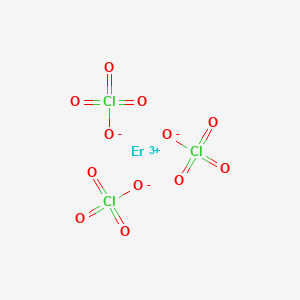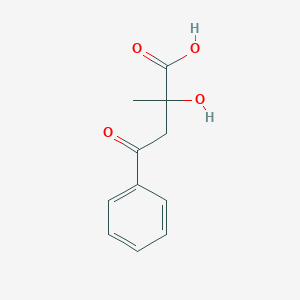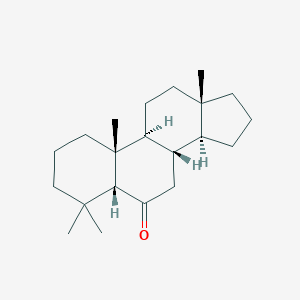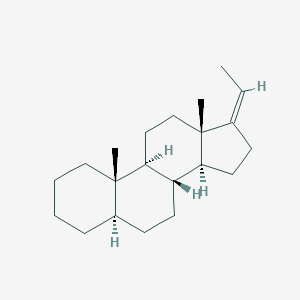
(Z)-5alpha-Pregn-17(20)-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5alpha-Pregn-17(20)-ene, also known as pregnenolone, is a natural steroid hormone that is produced in the body from cholesterol. It is a precursor to other steroid hormones, including progesterone, testosterone, and estrogen. Pregnenolone has been the subject of scientific research for many years due to its potential therapeutic applications.
Mecanismo De Acción
Pregnenolone is believed to exert its effects by interacting with various receptors in the brain, including the GABA-A receptor, the NMDA receptor, and the sigma-1 receptor. It has been shown to modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects
Pregnenolone has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which play a key role in neuronal survival and plasticity. It has also been shown to increase levels of other steroid hormones, including progesterone and DHEA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pregnenolone has several advantages as a research tool. It is a natural compound that is produced in the body, and it has a relatively low toxicity profile. However, it can be difficult to work with in the laboratory due to its low solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on (Z)-5alpha-Pregn-17(20)-ene. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Another area of interest is its potential as a cognitive enhancer, particularly in aging populations. Further research is also needed to elucidate the precise mechanisms of action of (Z)-5alpha-Pregn-17(20)-ene and to identify potential side effects and safety concerns.
Métodos De Síntesis
Pregnenolone can be synthesized from cholesterol in the adrenal glands, gonads, and brain. It can also be synthesized chemically in the laboratory using various methods, including the oxidation of cholesterol and the reduction of (Z)-5alpha-Pregn-17(20)-ene acetate.
Aplicaciones Científicas De Investigación
Pregnenolone has been studied for its potential therapeutic applications in a wide range of conditions, including Alzheimer's disease, depression, anxiety, and schizophrenia. It has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Propiedades
Número CAS |
14964-36-4 |
|---|---|
Nombre del producto |
(Z)-5alpha-Pregn-17(20)-ene |
Fórmula molecular |
C21H34 |
Peso molecular |
286.5 g/mol |
Nombre IUPAC |
(5R,8R,9S,10S,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene |
InChI |
InChI=1S/C21H34/c1-4-15-9-11-18-17-10-8-16-7-5-6-13-20(16,2)19(17)12-14-21(15,18)3/h4,16-19H,5-14H2,1-3H3/b15-4-/t16-,17+,18+,19+,20+,21-/m1/s1 |
Clave InChI |
SICNBSSTHZRCRB-SGRBLXEOSA-N |
SMILES isomérico |
C/C=C\1/CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CCCC4)C)C |
SMILES |
CC=C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
SMILES canónico |
CC=C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |
Sinónimos |
(Z)-5α-Pregn-17(20)-ene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



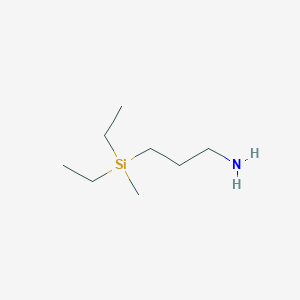
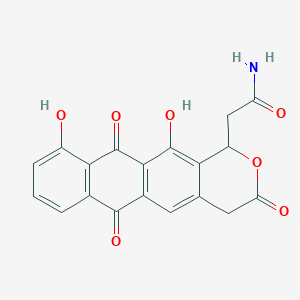
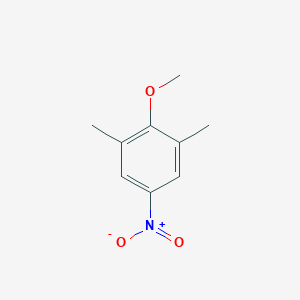
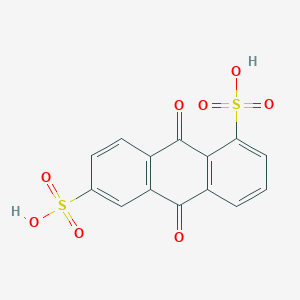
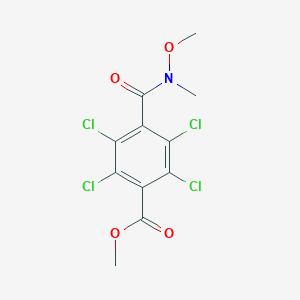
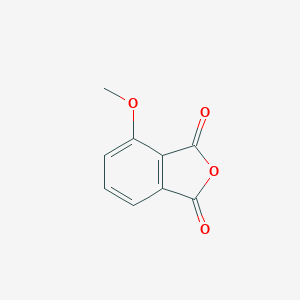
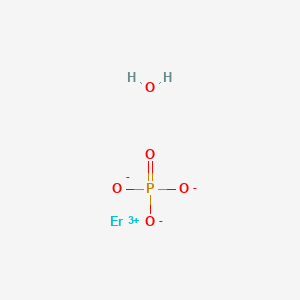


![{4-[(Dimethylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B77235.png)
